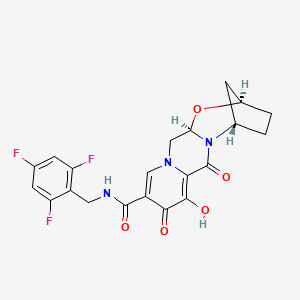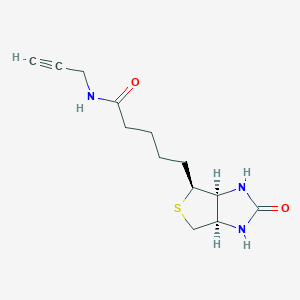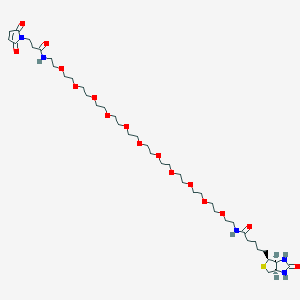
Bis-PEG9-Säure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bis-PEG9-acid has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Bis-PEG9-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of Bis-PEG9-acid are the E3 ubiquitin ligase and the target protein in the case of PROTACs .
Mode of Action
Bis-PEG9-acid, as a linker in PROTACs, connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . The compound enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system . In the context of ADCs, Bis-PEG9-acid acts as a cleavable linker used in the synthesis of ADCs .
Biochemical Pathways
The biochemical pathway primarily affected by Bis-PEG9-acid is the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thereby regulating various cellular processes. By linking the E3 ubiquitin ligase to the target protein, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
As a peg-based compound, bis-peg9-acid is expected to have improved solubility and stability, which could positively impact its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the action of Bis-PEG9-acid is the selective degradation of target proteins . This degradation can influence various cellular processes depending on the specific target protein. In the context of ADCs, the action of Bis-PEG9-acid allows for the targeted delivery of cytotoxic drugs to cancer cells .
Action Environment
The action of Bis-PEG9-acid is influenced by the intracellular environment, specifically the ubiquitin-proteasome system . The hydrophilic PEG spacer in Bis-PEG9-acid increases its solubility in aqueous media , which could potentially influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Bis-PEG9-acid plays a significant role in biochemical reactions, particularly in the formation of amide bonds. This compound interacts with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), facilitating the creation of stable amide linkages . These interactions are crucial in the synthesis of bioconjugates, where Bis-PEG9-acid is used to link proteins, peptides, or other biomolecules, enhancing their solubility and stability.
Cellular Effects
Bis-PEG9-acid influences various cellular processes by modifying the properties of biomolecules it interacts with. For instance, when conjugated to proteins or peptides, it can enhance their solubility and reduce immunogenicity, thereby improving their therapeutic potential. Additionally, Bis-PEG9-acid can affect cell signaling pathways by altering the interactions of signaling molecules, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Bis-PEG9-acid exerts its effects through the formation of stable amide bonds with primary amine groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. For example, the conjugation of Bis-PEG9-acid to enzymes can either block or enhance their active sites, thereby modulating their activity. Additionally, changes in gene expression can occur due to the altered interactions of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis-PEG9-acid can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Long-term studies have shown that Bis-PEG9-acid can maintain its functional properties for extended periods, although some degradation may occur, impacting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of Bis-PEG9-acid vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can enhance the solubility and stability of therapeutic proteins or peptides. At higher doses, Bis-PEG9-acid may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the benefits of the compound plateau or diminish at higher concentrations .
Metabolic Pathways
Bis-PEG9-acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, the conjugation of Bis-PEG9-acid to metabolic enzymes can either inhibit or enhance their activity, thereby affecting the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, Bis-PEG9-acid is transported and distributed through interactions with transporters and binding proteins. The hydrophilic nature of the PEG spacer facilitates its movement in aqueous environments, while the terminal carboxylic acid groups enable binding to specific proteins. This distribution can affect the localization and accumulation of Bis-PEG9-acid, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of Bis-PEG9-acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its effects. For example, Bis-PEG9-acid may localize to the cytoplasm or nucleus, depending on the nature of the biomolecules it is conjugated to. This localization is crucial for its activity, as it determines the specific cellular processes and pathways that Bis-PEG9-acid can influence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-PEG9-acid is typically synthesized through the polymerization of ethylene oxide with water, monoethylene glycol, or diethylene glycol under alkaline conditions . The process involves the formation of polyethylene glycol chains, which are then functionalized with carboxylic acid groups at both ends. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of Bis-PEG9-acid involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of water or glycol initiators. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and functionality of the product . The final product is purified through processes such as distillation or crystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-PEG9-acid undergoes various chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds
Esterification: The carboxylic acid groups can also react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Amide Bond Formation: Common reagents include EDC, DCC, and N-hydroxysuccinimide (NHS). .
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is conducted under reflux conditions.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-PEG5-acid: A shorter polyethylene glycol derivative with similar functional groups but a lower molecular weight.
Bis-PEG12-acid: A longer polyethylene glycol derivative with similar functional groups but a higher molecular weight.
Bis-succinimidyl-suberate (BS3): A crosslinker with similar functional groups but different spacer length and reactivity.
Uniqueness
Bis-PEG9-acid is unique due to its intermediate spacer length, which provides a balance between flexibility and stability. This makes it suitable for a wide range of applications, from protein modification to drug delivery . Its hydrophilic nature also enhances its solubility in aqueous media, making it more versatile compared to shorter or longer polyethylene glycol derivatives .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O13/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPXCHJGEDEJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













